1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine
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Overview
Description
1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine is a chemical compound with a complex structure that includes a piperazine ring substituted with a 4-bromo-2-fluorophenylsulfonyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine typically involves the reaction of 4-bromo-2-fluorobenzenesulfonyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler piperazine derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
- Substituted piperazines with various functional groups replacing the bromine atom.
- Sulfone derivatives with enhanced stability and potential biological activity.
- Reduced piperazine derivatives with simplified structures .
Scientific Research Applications
1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Material Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Biological Research: It serves as a probe for studying enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the fluorine and bromine atoms can enhance the compound’s binding affinity and selectivity for certain receptors.
Comparison with Similar Compounds
- 4-Bromo-2-fluorophenyl methyl sulfone
- (4-Bromo-2-fluorophenyl)methanesulfonamide
- 4-Bromo-2-fluorobiphenyl
Comparison: 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine is unique due to the presence of both a piperazine ring and a sulfonyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)sulfonyl-4-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFN2O2S/c1-14-4-6-15(7-5-14)18(16,17)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVACKFHRBNHCAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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